molecular formula C7H9BrN2O B1378459 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one CAS No. 1423025-17-5

3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one

Cat. No.: B1378459
CAS No.: 1423025-17-5
M. Wt: 217.06 g/mol
InChI Key: IVQPJXIZBXFPEJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl group attached to a dihydropyridinone ring. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridinones, pyrrolidines, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-1-ethyl-1,4-dihydropyridin-4-one
  • 3-Amino-5-fluoro-1-ethyl-1,4-dihydropyridin-4-one
  • 3-Amino-5-iodo-1-ethyl-1,4-dihydropyridin-4-one

Uniqueness

Compared to its analogs, 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in a wider range of substitution reactions. This makes it a versatile intermediate for the synthesis of diverse chemical entities .

Properties

IUPAC Name

3-amino-5-bromo-1-ethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-10-3-5(8)7(11)6(9)4-10/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPJXIZBXFPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267572
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-17-5
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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